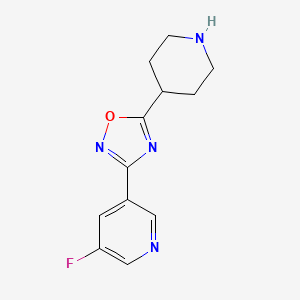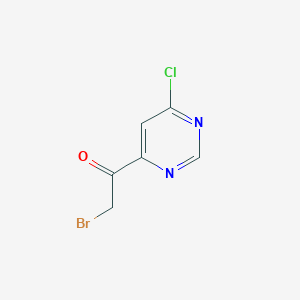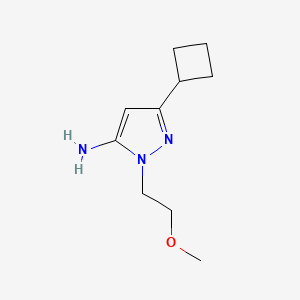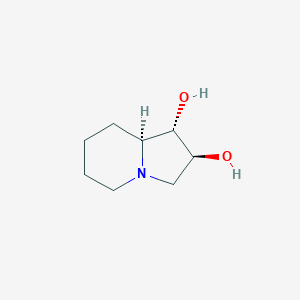![molecular formula C7H5Br2NO2 B11785412 4,6-Dibromobenzo[d][1,3]dioxol-5-amine](/img/structure/B11785412.png)
4,6-Dibromobenzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzo[d][1,3]dioxole, featuring two bromine atoms at the 4 and 6 positions and an amine group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine typically involves the bromination of benzo[d][1,3]dioxole derivatives. One common method is the bromination of 5-amino-1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromobenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4,6-Dibromobenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.
Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4,6-Dibromobenzo[d][1,3]dioxol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and amine group can form hydrogen bonds and other interactions with target molecules, influencing their function. In materials science, the compound’s electronic properties are exploited to create conductive or luminescent materials.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromobenzo[d][1,3]dioxole: Similar structure but lacks the amine group.
4,6-Dichlorobenzo[d][1,3]dioxol-5-amine: Chlorine atoms instead of bromine.
5-Amino-1,3-benzodioxole: Lacks the bromine atoms.
Uniqueness
4,6-Dibromobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various targets.
Properties
Molecular Formula |
C7H5Br2NO2 |
|---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
4,6-dibromo-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2,10H2 |
InChI Key |
HRQZHDBTBCKGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=C(C(=C2O1)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)



![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)

![5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)
![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)



